An In-depth Technical Guide on the Physicochemical Properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its chemical identity, summarizes its key physicochemical parameters, details relevant experimental protocols for their determination, and explores a significant biological pathway associated with its derivatives.
Chemical Identity and Structure
2-phenyl-3H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a phenyl group substituted at the 2-position and a carboxylic acid group at the 5-position. The presence of both acidic (carboxylic acid) and basic (imidazole) moieties suggests amphoteric properties, influencing its solubility and interaction with biological targets.
Molecular Formula: C₁₄H₁₀N₂O₂
Molecular Weight: 238.24 g/mol
Structure:
Physicochemical Properties
| Property | Value | Compound |
| Melting Point (°C) | >300 | 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid |
| 292-296 | 2-Phenyl-1H-benzo[d]imidazole (parent benzimidazole) | |
| pKa | Not available for the target compound. General pKa for a carboxylic acid is ~4-5. The imidazole moiety introduces basicity. | |
| logP | 3.4701 (calculated) | 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid[1] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents and aqueous base. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid are outlined below.
Determination of Melting Point
Protocol:
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A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the melting point is approached.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Determination of Solubility
Protocol for Qualitative Solubility:
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Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, 5% aqueous NaOH, 5% aqueous HCl, ethanol, DMSO) in a test tube.
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Vigorously shake the test tube for 1-2 minutes at room temperature.
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Visually observe if the solid dissolves completely, partially, or not at all.
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For poorly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.
Determination of pKa by Capillary Electrophoresis
Protocol:
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Prepare a stock solution of 2-phenyl-3H-benzimidazole-5-carboxylic acid in a suitable solvent (e.g., methanol).
-
Prepare a series of background electrolytes with varying pH values (e.g., using phosphate or borate buffers).
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The capillary is conditioned by flushing with 0.1 M NaOH, followed by water, and then the respective background electrolyte.
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Inject the sample solution into the capillary.
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Apply a constant voltage and monitor the migration of the compound using a UV detector.
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The electrophoretic mobility of the compound is calculated at each pH.
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The pKa is determined by plotting the electrophoretic mobility against the pH and fitting the data to the appropriate sigmoidal curve.
Determination of logP by HPLC
Protocol:
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A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is used.
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The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) at various ratios.
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A series of standard compounds with known logP values are injected to calibrate the system.
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A solution of 2-phenyl-3H-benzimidazole-5-carboxylic acid is injected, and its retention time is measured.
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The logarithm of the capacity factor (log k') is calculated from the retention times.
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A calibration curve is generated by plotting the known logP values of the standards against their log k' values.
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The logP of the target compound is determined by interpolating its log k' value on the calibration curve.
Biological Activity and Signaling Pathway
Derivatives of 2-phenyl-benzimidazole are widely investigated for their potential as anticancer agents. A significant mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[4][5][6]
VEGFR-2 Signaling Pathway Inhibition Workflow
The following diagram illustrates the logical workflow of how a 2-phenyl-benzimidazole derivative can inhibit the VEGFR-2 signaling pathway, leading to an anti-angiogenic effect.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-phenyl-benzimidazole derivative.
This guide provides a foundational understanding of the physicochemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid for researchers and drug development professionals. The provided experimental protocols can be adapted for the precise determination of its properties, and the illustrated signaling pathway offers insight into the potential therapeutic applications of this class of compounds.
References
- 1. Compound 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid - Chemdiv [chemdiv.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid | C15H10N2O4 | CID 4915325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
